2H-Pyrrolo[2,3-G]benzoxazole

Fragment-based drug discovery Scaffold hopping Regioisomer selectivity

2H-Pyrrolo[2,3-G]benzoxazole (CAS 70814-39-0), also designated 2H-pyrrolo[2,3-g][1,3]benzoxazole or 2H-Oxazolo[5,4-e]indole, is a rigid, planar heterocyclic compound (C9H6N2O, MW 158.16 g/mol) formed by the fusion of a pyrrole ring to the [g] face of a benzoxazole system. It possesses zero rotatable bonds, a low topological polar surface area of 34 Ų, and a calculated XLogP3-AA of 0.2, placing it in a favorable property space for fragment-based lead discovery.

Molecular Formula C9H6N2O
Molecular Weight 158.16 g/mol
CAS No. 70814-39-0
Cat. No. B11917297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[2,3-G]benzoxazole
CAS70814-39-0
Molecular FormulaC9H6N2O
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESC1N=C2C=CC3=NC=CC3=C2O1
InChIInChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2
InChIKeyPXITYTUBKOKYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Pyrrolo[2,3-G]benzoxazole (CAS 70814-39-0): A Unique Pyrrole-Benzoxazole Scaffold for Fragment-Based Discovery


2H-Pyrrolo[2,3-G]benzoxazole (CAS 70814-39-0), also designated 2H-pyrrolo[2,3-g][1,3]benzoxazole or 2H-Oxazolo[5,4-e]indole, is a rigid, planar heterocyclic compound (C9H6N2O, MW 158.16 g/mol) formed by the fusion of a pyrrole ring to the [g] face of a benzoxazole system [1]. It possesses zero rotatable bonds, a low topological polar surface area of 34 Ų, and a calculated XLogP3-AA of 0.2, placing it in a favorable property space for fragment-based lead discovery [1]. This contrasts with the parent benzoxazole (C7H5NO, MW 119.12) and other pyrrolobenzoxazole regioisomers, where subtle shifts in the fusion pattern profoundly alter molecular shape, electronic distribution, and recognition by biological targets [2].

Why Generic Substitution of 2H-Pyrrolo[2,3-G]benzoxazole Fails in Regioisomer-Sensitive Applications


Substituting 2H-Pyrrolo[2,3-G]benzoxazole with a regioisomeric pyrrolobenzoxazole (such as the [3,2-e], [3,4-e], or [3,4-f] variants) is not chemically equivalent. Although all share the molecular formula C9H6N2O and near-identical computed global properties (e.g., XLogP3-AA of 0.2, TPSA of 34 Ų for both [2,3-g] and [3,2-e] isomers) [1], the distinct fusion topology alters the spatial orientation of the pyrrole N–H and oxazole heteroatoms, which serve as key hydrogen-bond acceptors and metal-coordination sites [2]. In fragment-based screening, even isosteric regioisomers can display divergent hit rates and binding modes against protein targets, making the [2,3-g] scaffold a non-interchangeable entity for structure-activity relationship (SAR) campaigns reliant on precise vector geometry [3].

Quantitative Differential Evidence for 2H-Pyrrolo[2,3-G]benzoxazole (CAS 70814-39-0) vs. Closest Analogs


Regioisomeric Topological Differentiation: [2,3-g] vs. [3,2-e] Fusion Pattern Comparison

The [2,3-g] fusion pattern of 2H-pyrrolo[2,3-g][1,3]benzoxazole (CID 45120281) places the pyrrole nitrogen at a position topologically distinct from that in the [3,2-e] isomer 2H-pyrrolo[3,2-e][1,3]benzoxazole (CID 45120278). While computed global molecular properties—including exact mass (158.048012819 Da), XLogP3-AA (0.2), TPSA (34 Ų), rotatable bond count (0), and hydrogen bond acceptor count (3)—are identical between the two regioisomers [1], their InChIKeys (PXITYTUBKOKYBD vs. PMOVBDKOOVMFPE) and SMILES strings confirm non-identical connectivity [2]. This topological difference directly impacts the spatial vector of the pyrrole N–H hydrogen-bond donor motif, a critical recognition element for ATP-binding pockets and metal-chelation sites [3].

Fragment-based drug discovery Scaffold hopping Regioisomer selectivity

Fragment-Like Physicochemical Profile: 2H-Pyrrolo[2,3-G]benzoxazole vs. Rule-of-Three Compliance Baseline

2H-Pyrrolo[2,3-G]benzoxazole satisfies all key 'Rule of Three' (Ro3) criteria for fragment-based screening: MW ≤ 300 (observed: 158.16), ClogP ≤ 3 (XLogP3-AA: 0.2), HBD ≤ 3 (observed: 0), and HBA ≤ 3 (observed: 3) [1]. Compared to the parent benzoxazole scaffold (MW 119.12, C7H5NO), the fused pyrrole ring adds only 39 Da while contributing an additional hydrogen-bond donor/acceptor motif and extending the rigid aromatic surface, which can improve binding enthalpy without violating fragment property cutoffs [2]. The zero rotatable bond count and low complexity score (397) further support its suitability as an efficient fragment hit with high ligand efficiency potential [1].

Fragment-based lead discovery Lead-likeness Physicochemical property filtering

Synthetic Tractability: Modular [3+2] Cycloannulation Route to Pyrrolobenzoxazole Scaffolds

The pyrrolobenzoxazole core can be accessed via a one-pot, three-component [3+2] cycloannulation process that proceeds with high diastereoselectivity and under mild Lewis acid catalysis [1]. This modular route enables systematic variation of substituents at multiple positions, supporting rapid SAR exploration. In contrast, alternative fused benzoxazole-pyrrole scaffolds (e.g., pyrrolo[3,2-e]benzoxazole-based DNA-binding subunits such as CDPBO) typically require multistep linear syntheses involving protection/deprotection sequences and selective reduction steps, with reported overall yields that can fall below 20% across 8–10 steps [2]. The convergent [3+2] approach thus offers a more efficient path to compound libraries for hit expansion.

Parallel synthesis Scaffold diversification Heterocyclic chemistry

Fluorescent Derivatization Potential: Pyrrolobenzoxazole Fluorophore Class vs. Alternative Derivatization Chemistries

The pyrrolobenzoxazole fluorophore class is employed in the derivatization of monoamine neurotransmitters (serotonin, norepinephrine, dopamine) for HPLC-fluorescence detection in brain microdialysate samples [1]. Under mild alkaline conditions, 5-hydroxyindoles react with benzylamine to form highly fluorescent 2-phenyl-4,5-pyrrolobenzoxazoles, while catecholamines yield 2-phenyl(4,5-dihydropyrrolo)[2,3-f]benzoxazoles [1]. The 2H-pyrrolo[2,3-g]benzoxazole core, with its fully unsaturated ring system, provides an extended conjugated π-framework that contributes to fluorescence intensity and Stokes shift characteristics. Although quantitative fluorescence quantum yield data for the unsubstituted core are not available in the peer-reviewed literature as of 2026, class-level precedent supports its potential utility as a fluorophore scaffold for probe development [1].

Fluorescent probes Neurotransmitter detection Bioanalytical chemistry

Recommended Application Scenarios for 2H-Pyrrolo[2,3-G]benzoxazole (CAS 70814-39-0) Based on Differential Evidence


Fragment-Based Screening Library Design Requiring Topologically Defined Pyrrole-Benzoxazole Scaffolds

Fragment libraries benefit from rigid, low-molecular-weight scaffolds with precisely defined hydrogen-bonding vectors. 2H-Pyrrolo[2,3-G]benzoxazole provides a unique topology distinct from the [3,2-e] regioisomer (demonstrated by non-identical InChIKeys and SMILES), despite identical global computed properties, as documented in PubChem [1]. Procurement of the specific [2,3-g] isomer ensures that the spatial orientation of the pyrrole N–H and oxazole acceptor motifs matches the intended pharmacophore hypothesis, avoiding the scrambled SAR that arises from isomeric mixtures or incorrect regioisomer selection [2].

Parallel Synthesis of Pyrrolobenzoxazole Libraries via Modular [3+2] Cycloannulation Chemistry

The three-component [3+2] cycloannulation methodology reported by Boomhoff and Schneider (2012) provides a convergent, one-pot route to pyrrolobenzoxazole cores with high stereoselectivity [3]. This approach is strategically more efficient than the multistep linear syntheses required for related pyrrolo[3,2-e]benzoxazole-based DNA-binding subunits (e.g., CDPBO), which can involve 8–10 steps with cumulative yield losses [4]. The [2,3-g] core scaffold can serve as a versatile starting point for library production, enabling systematic exploration of substituent effects on target binding.

Development of Novel Fluorescent Chemosensors Exploiting the Extended π-Conjugation of the [2,3-g] Scaffold

The pyrrolobenzoxazole fluorophore class has established utility in the sensitive fluorescence detection of monoamine neurotransmitters via benzylamine derivatization [5]. The fully unsaturated [2,3-g] scaffold, possessing zero rotatable bonds and an uninterrupted π-conjugation pathway across three fused rings, presents a rigid fluorogenic core that may offer differentiated photophysical properties (e.g., Stokes shift, quantum yield) compared to the [2,3-f] and dihydropyrrolo variants used in existing assays. This application scenario is suitable for academic and industrial groups developing next-generation fluorescent probes for bioanalytical or imaging applications.

Computational Chemistry and Molecular Docking Studies Targeting VEGFR-2 Allosteric Sites

Computational studies have explored the binding of pyrrolobenzoxazole derivatives to the hydrophobic allosteric pocket of VEGFR-2, with reported hydrogen-bond interactions involving residues Glu885 and Asp1046 . While peer-reviewed quantitative IC50 data for the unsubstituted [2,3-g] core remain unavailable, the scaffold's computed physicochemical profile (low LogP, zero HBD, three HBA sites) makes it an attractive starting point for structure-based design campaigns. Researchers initiating kinase inhibitor programs may prioritize this scaffold for virtual screening and docking studies aimed at identifying novel allosteric VEGFR-2 binders.

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